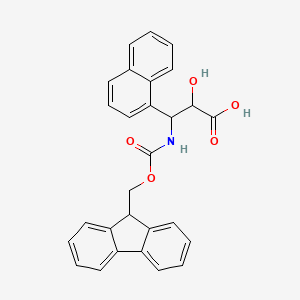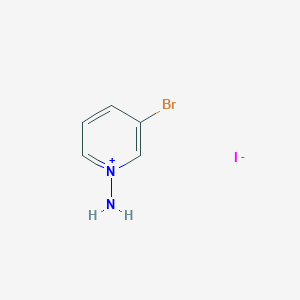![molecular formula C10H16O4 B12104160 Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring system. The esterification of the resulting compound with methanol yields the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not well-defined due to its primary use in research. its unique spirocyclic structure may interact with biological targets in a specific manner, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3 |
InChI Key |
QBCGPWRHWLTNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCOC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)


![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)

